molecular formula C18H15BrO4 B2678101 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one CAS No. 904006-22-0

7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one

Cat. No.: B2678101
CAS No.: 904006-22-0
M. Wt: 375.218
InChI Key: JDNXETBSMISWPR-UHFFFAOYSA-N
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Description

7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of chromen-2-ones, which are known for their diverse biological activities and chemical properties.

Scientific Research Applications

7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one typically involves the reaction of 4-methoxyphenyl with 2-bromoethanol in the presence of a base, followed by cyclization to form the chromen-2-one structure. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The bromoethoxy group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-chloroethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one
  • 7-(2-fluoroethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one
  • 7-(2-iodoethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one

Uniqueness

7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one is unique due to the presence of the bromoethoxy group, which imparts specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-(2-bromoethoxy)-3-(4-methoxyphenyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrO4/c1-21-14-5-2-12(3-6-14)16-10-13-4-7-15(22-9-8-19)11-17(13)23-18(16)20/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNXETBSMISWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCCBr)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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